molecular formula C14H20FN3O B8674155 N-(1,2-Diethylpyrazolidin-4-yl)-4-fluorobenzamide CAS No. 70181-00-9

N-(1,2-Diethylpyrazolidin-4-yl)-4-fluorobenzamide

Cat. No. B8674155
M. Wt: 265.33 g/mol
InChI Key: DXSUWXAMHYCUFF-UHFFFAOYSA-N
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Patent
US04624961

Procedure details

The title compound was prepared as described in Example 2 of U.S. Pat. No. 4,207,327 from 1,2-diethyl-4-phthalimidopyrazolidine maleate and p-fluorobenzoyl chloride, m.p. 114°-116° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(O)(=O)/C=C\C(O)=O.[CH2:9]([N:11]1[CH2:15][CH:14]([N:16]2C(=O)[C:19]3=[CH:22][CH:23]=[CH:24][CH:25]=[C:18]3[C:17]2=[O:26])[CH2:13][N:12]1[CH2:27][CH3:28])[CH3:10].[F:29]C1C=CC(C(Cl)=O)=CC=1>>[F:29][C:23]1[CH:22]=[CH:19][C:18]([C:17]([NH:16][CH:14]2[CH2:15][N:11]([CH2:9][CH3:10])[N:12]([CH2:27][CH3:28])[CH2:13]2)=[O:26])=[CH:25][CH:24]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(\C=C/C(=O)O)(=O)O.C(C)N1N(CC(C1)N1C(C=2C(C1=O)=CC=CC2)=O)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC=C(C(=O)Cl)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C(=O)NC2CN(N(C2)CC)CC)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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